2-Benzoyl-3-hydroxy-4-methylcyclopenta-2,4-dien-1-one
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Overview
Description
2-Benzoyl-3-hydroxy-4-methylcyclopenta-2,4-dien-1-one is a chemical compound known for its unique structure and properties It is characterized by a benzoyl group attached to a cyclopentadienone ring, which also contains a hydroxyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-3-hydroxy-4-methylcyclopenta-2,4-dien-1-one typically involves the reaction of benzoyl chloride with a suitable cyclopentadienone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-3-hydroxy-4-methylcyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the benzoyl group may produce a benzyl derivative.
Scientific Research Applications
2-Benzoyl-3-hydroxy-4-methylcyclopenta-2,4-dien-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Benzoyl-3-hydroxy-4-methylcyclopenta-2,4-dien-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The benzoyl group, in particular, can interact with active sites of enzymes, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(4-(phenylethynyl)phenyl)-2,5-di(pyridin-2-yl)cyclopenta-2,4-dien-1-one: A tetrasubstituted pyridyl-containing cyclopentadienone used in dendrimer synthesis.
2,5-Bis(4′-amino-[1,1′-biphenyl]-4-yl)-3,4-bis(4-fluorophenyl)cyclopenta-2,4-dien-1-one: A diamine used in the synthesis of black polyimides.
Uniqueness
2-Benzoyl-3-hydroxy-4-methylcyclopenta-2,4-dien-1-one stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its benzoyl and hydroxyl groups, in particular, make it a versatile compound in both synthetic and biological contexts.
Properties
CAS No. |
923025-79-0 |
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Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-benzoyl-3-hydroxy-4-methylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C13H10O3/c1-8-7-10(14)11(12(8)15)13(16)9-5-3-2-4-6-9/h2-7,15H,1H3 |
InChI Key |
KFARQXSFBSSNMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C1O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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